Neodymium(III) carbonate hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

neodymium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Nd.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXBEKQIOBCHSG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

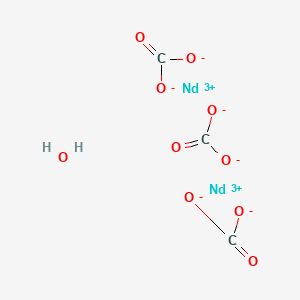

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Nd2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191644 | |

| Record name | Carbonic acid, neodymium(3+) salt (3:2), hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38245-38-4 | |

| Record name | Carbonic acid, neodymium(3+) salt (3:2), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038245384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, neodymium(3+) salt (3:2), hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Neodymium(III) Carbonate Hydrate: Formula, Structure, and Synthesis

This guide provides a comprehensive technical overview of neodymium(III) carbonate hydrate, a compound of significant interest in materials science and inorganic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural chemistry of its various hydrated forms, detailed synthesis protocols, and the analytical techniques essential for its characterization. Our focus is on elucidating the causal relationships between synthesis parameters and the resultant material properties, thereby offering a robust framework for both academic research and industrial applications.

The Chemical Identity and Stoichiometry of this compound

Neodymium(III) carbonate is an inorganic salt with the general chemical formula Nd₂(CO₃)₃ . In its anhydrous form, it is a purple-red solid.[1] However, it is most commonly encountered and synthesized in its hydrated forms, collectively represented by the formula Nd₂(CO₃)₃·nH₂O , where 'n' denotes a variable number of water molecules.[1] The degree of hydration is a critical parameter that dictates the compound's crystal structure and physicochemical properties.

The octahydrate, Nd₂(CO₃)₃·8H₂O , is a well-characterized, pink crystalline solid, while other common forms include the di-aqua-trihydro carbonate, Nd₂(CO₃)₃·2.5H₂O .[1][2] The existence of multiple hydrated states underscores the importance of precise control over synthesis conditions to obtain a phase-pure material. These hydrates are generally insoluble in water but will react with acids to produce neodymium salts and carbon dioxide.[2]

The Structural Architecture of Neodymium(III) Carbonate Hydrates

The arrangement of atoms in the crystal lattice of this compound is intricate and varies significantly with the degree of hydration. This structural variability is a direct consequence of the large ionic radius of the Nd³⁺ ion and its flexible coordination chemistry, a characteristic influenced by the lanthanide contraction.[3][4]

The Lanthanite Structure of Nd₂(CO₃)₃·8H₂O

The octahydrate, also known as lanthanite-(Nd), crystallizes in the orthorhombic crystal system.[5][6] Its structure is characterized by infinite sheets composed of corner- and edge-sharing NdO₁₀ polyhedra and carbonate (CO₃²⁻) groups, arranged parallel to the ab plane.[5][7] These layers are stacked along the c-axis and are interconnected solely through a network of hydrogen bonds involving the water molecules.[5][7] This layered arrangement is responsible for the characteristic micaceous cleavage of lanthanite minerals.[5]

Within this structure, there are two distinct neodymium ion environments, with each Nd³⁺ ion being ten-coordinated.[5][7] This high coordination number is typical for the larger lanthanide ions. The coordination sphere of the Nd³⁺ ions is comprised of oxygen atoms from both the carbonate anions and water molecules.[5]

Caption: Coordination environment in Lanthanite-(Nd).

The Tengerite Structure of Nd₂(CO₃)₃·2.5H₂O

Under specific conditions, such as hydrothermal synthesis, a less hydrated form, Nd₂(CO₃)₃·2.5H₂O, with a tengerite-type structure can be obtained.[2] The tengerite structure is also orthorhombic and is common for the carbonates of the smaller, heavier lanthanides.[8] In this structure, the rare earth ion is typically nine-coordinated, forming a three-dimensional framework linked by carbonate ions.[8] The lower water content results in a more condensed crystal lattice compared to the lanthanite structure.

The transition between these hydrated forms is influenced by factors such as temperature, pressure, and the presence of mineralizers, highlighting the thermodynamic and kinetic interplay in the crystallization process.

Synthesis Methodologies: A Practical Guide

The synthesis of this compound can be achieved through various methods, with the choice of method influencing the stoichiometry, crystallinity, and morphology of the final product.

Aqueous Precipitation of Nd₂(CO₃)₃·8H₂O

A common and straightforward method for synthesizing the octahydrate is through precipitation from an aqueous solution. This method relies on the reaction between a soluble neodymium salt, typically neodymium(III) chloride (NdCl₃) or nitrate (Nd(NO₃)₃), and a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium bicarbonate (NH₄HCO₃).

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of NdCl₃ by dissolving the appropriate amount of neodymium(III) chloride hexahydrate in deionized water.

-

Prepare a 0.5 M solution of Na₂CO₃ by dissolving anhydrous sodium carbonate in deionized water.

-

-

Precipitation:

-

While vigorously stirring the NdCl₃ solution at room temperature, slowly add the Na₂CO₃ solution dropwise. A voluminous, light purple precipitate will form immediately.

-

Continue the addition until the precipitation is complete, typically at a molar ratio of Na₂CO₃ to NdCl₃ of approximately 1.5:1.

-

-

Aging and Crystallization:

-

Continuously stir the suspension at room temperature for a period of 2 to 15 hours. This aging process allows for the transformation of the initial amorphous precipitate into crystalline Nd₂(CO₃)₃·8H₂O.[7]

-

-

Isolation and Purification:

-

Isolate the precipitate by vacuum filtration using a Buchner funnel and an appropriate filter paper.

-

Wash the collected solid copiously with deionized water to remove any soluble byproducts, such as sodium chloride.

-

Perform a final wash with ethanol or acetone to facilitate drying.

-

-

Drying:

-

Dry the product in a desiccator over a suitable desiccant or in a vacuum oven at a low temperature (e.g., 40 °C) to avoid dehydration.

-

Caption: Aqueous precipitation workflow for Nd₂(CO₃)₃·8H₂O.

Hydrothermal Synthesis of Nd₂(CO₃)₃·2.5H₂O

The tengerite-type structure is typically accessed through hydrothermal synthesis, which involves heating an aqueous suspension of the reactants in a sealed vessel. The elevated temperature and pressure facilitate the formation of this less hydrated and often more crystalline phase.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare an amorphous neodymium carbonate precipitate as described in steps 1 and 2 of the aqueous precipitation method.

-

-

Hydrothermal Treatment:

-

Isolation and Purification:

-

After the autoclave has cooled to room temperature, open it carefully.

-

Isolate the crystalline product by filtration.

-

Wash the product thoroughly with deionized water and then with ethanol.

-

-

Drying:

-

Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

-

Caption: Hydrothermal synthesis workflow for Nd₂(CO₃)₃·2.5H₂O.

Characterization and Analytical Validation

A multi-technique approach is essential for the unambiguous identification and characterization of neodymium(III) carbonate hydrates.

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure and phase purity of the synthesized material. The diffraction pattern of lanthanite-(Nd) exhibits characteristic peaks corresponding to its orthorhombic lattice, while the tengerite-type structure will produce a distinct pattern. Amorphous precursors will show broad, ill-defined features.

Table 1: Crystallographic Data for Lanthanite-(Nd) (Nd₂(CO₃)₃·8H₂O)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pbnb | [6] |

| a | 9.476(4) Å | [6] |

| b | 16.940(8) Å | [6] |

| c | 8.942(4) Å | [6] |

| Z | 4 | [6] |

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopies are powerful tools for probing the local coordination environment of the carbonate ions and the presence of water molecules. The vibrational modes of the carbonate ion are sensitive to its symmetry and coordination to the metal center.

Table 2: Key FTIR Vibrational Modes for Carbonate and Water in Neodymium Carbonate Hydrates

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3400 | ν(O-H) | Stretching vibrations of water molecules |

| ~1640 | δ(H-O-H) | Bending vibration of water molecules |

| ~1417-1470 | ν₃(CO₃²⁻) | Asymmetric stretching of the carbonate ion |

| ~1087 | ν₁(CO₃²⁻) | Symmetric stretching of the carbonate ion |

| ~850 | ν₂(CO₃²⁻) | Out-of-plane bending of the carbonate ion |

| ~713-740 | ν₄(CO₃²⁻) | In-plane bending of the carbonate ion |

Note: The exact peak positions can vary depending on the specific hydrate and its crystallinity.[8][10][11]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide quantitative information about the water content and the thermal stability of the hydrates. When heated, neodymium(III) carbonate hydrates undergo a multi-step decomposition process.

The thermal decomposition of Nd₂(CO₃)₃·8H₂O typically proceeds as follows:

-

Dehydration: The loss of water molecules occurs in stages at temperatures below approximately 400 °C.

-

Decarbonation: The anhydrous carbonate then decomposes at higher temperatures (above ~550 °C) to form an intermediate dioxycarbonate (Nd₂O₂CO₃), and finally, upon further heating to ~800 °C, yields neodymium(III) oxide (Nd₂O₃).[12]

The precise temperatures and weight losses associated with each decomposition step are characteristic of the specific hydrate and can be used for its quantification.

Applications and Future Perspectives

This compound serves as a crucial precursor for the synthesis of other neodymium-containing materials, such as high-purity neodymium oxide, which is used in the fabrication of high-strength permanent magnets (NdFeB), lasers, and specialty glass.[9] Its controlled synthesis is therefore of paramount importance for these advanced technologies.

The ability to selectively synthesize different hydrated forms with controlled morphologies opens up possibilities for its use in catalysis, as a phosphor host material, and in other emerging applications. Further research into the controlled synthesis of nanostructured neodymium carbonate hydrates could lead to materials with enhanced properties and novel functionalities.

References

-

Morrison, S. M., Andrade, M. B., Wenz, M. D., Domanik, K. J., & Downs, R. T. (2013). Lanthanite-(Nd), Nd2(CO3)3·8H2O. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), i15–i16. [Link]

-

Characterization and application of phase transformation from (PrNd)2(CO3)3-8H2O to (PrNd)(OH)(CO3). (2014). Chinese Journal of Inorganic Chemistry. [Link]

-

Wu, Y. L., Sun, W. L., Feng, X. P., & Li, Y. (2007). Hydrothermal synthesis, composition and morphology of crystalline neodymium carbonate. Chinese Journal of Inorganic Chemistry. [Link]

-

Anthony, J. W., Bideaux, R. A., Bladh, K. W., & Nichols, M. C. (Eds.). (2003). Handbook of Mineralogy. Mineralogical Society of America. [Link]

-

Neodymium(III) carbonate. In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Morrison, S. M., Andrade, M. B., Wenz, M. D., Domanik, K. J., & Downs, R. T. (2013). Lanthanite-(Nd), Nd2(CO3)3·8H2O. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), i15–i16. [Link]

-

Morrison, S. M., Andrade, M. B., Wenz, M. D., Domanik, K. J., & Downs, R. T. (2013). Looking down on a sheet of the lanthanite-(Nd) structure. NdO 10... ResearchGate. [Link]

-

Rodriguez-Blanco, J. D., Shaw, S., & Benning, L. G. (2015). The role of amorphous precursors in the crystallization of La and Nd carbonates. Nanoscale, 7(29), 12166–12179. [Link]

-

Accardo, G., et al. (2019). On Structural Evolution of Rare-Earth Carbonates Synthesized by Facile Hydrothermal Treatment. Semantic Scholar. [Link]

-

Stability of amorphous neodymium carbonate and morphology control of neodymium carbonate in non-hydrothermal synthesis. (2020). ResearchGate. [Link]

-

Lanthanite-(Nd). Mindat.org. [Link]

-

Lanthanite-(Nd) Mineral Data. Webmineral.com. [Link]

-

An in-depth multi-technique characterization of rare earth carbonates – RE2(CO3)3.2H2O – owning tengerite-type structure. (2020). ResearchGate. [Link]

-

Revisiting the Raman Spectra of Carbonate Minerals. (2018). MDPI. [Link]

-

Crystal structure of a three-dimensional neodymium(III) coordination polymer, [Nd2(H2O)6(glutarato)(SO4)2] n. (2022). National Institutes of Health. [Link]

-

First-Principle Studies of the Vibrational Properties of Carbonates under Pressure. (2021). National Institutes of Health. [Link]

-

Lanthanite-(Nd): Mineral information, data and localities. Mindat.org. [Link]

- Preparation method of neodymium oxide. (2019).

-

What is the “Lanthanide Contraction”? (2023). ACS Publications. [Link]

-

Formation and energetics of amorphous rare earth (RE) carbonates in the RE2O3–CO2–H2O system. (2014). OSTI.GOV. [Link]

-

Neodymium and Yttrium Adsorption on Citrate-Modified Cellulose: Experimental and Computational Insights. (2026). American Chemical Society. [Link]

-

Synthesis and infrared characterization of La(III), Y(III), Ce(III) and Sm(III) carbonate hydrates. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

-

Infrared spectroscopy at the surface of carbonates. (2025). RSC Publishing. [Link]

-

Oxidation State Of Lanthanides. BYJU'S. [Link]

-

The normal vibrations of carbonate and nitrate ions. (1931). The Royal Society Publishing. [Link]

-

Neodymium(III) carbonate. Wikipedia. [Link]

-

Synthesis and Characterization of Nd O Nanoparticles Using Urea As Precipitation Agent. (2018). Bendola Publishing. [Link]

-

Ceramic Processing Research. Hanrimwon Co., Ltd. [Link]

-

The Importance of Fourier-Transform Infrared Spectroscopy in the Identification of Carbonate Phases Differentiated in Magnesium Content. (2019). MDPI. [Link]

-

The Carbonate Minerals. (1974). GeoScienceWorld. [Link]

-

Lanthanide contraction. Wikipedia. [Link]

-

Lanthanide Contraction. Chemistry LibreTexts. [Link]

-

Preparation and Characterization of Lanthanum Carbonate Octahydrate for the Treatment of Hyperphosphatemia. (2015). ResearchGate. [Link]

-

#Lanthanide Contraction, Cuases @ Consequences#Easytrick to remember. YouTube. [Link]

-

Synthesis, characterization and photocatalytic activity of neodymium carbonate and neodymium oxide nanoparticles. (2018). ResearchGate. [Link]

-

Lanthanite-(La). Handbook of Mineralogy. [Link]

-

Infrared Spectroscopic Analysis of the Inorganic Deposits from Water in Domestic and Technical Heat Exchangers. (2018). MDPI. [Link]

-

FTIR Overlay of Lanthanum carbonate octahydrate heated at different temperatures. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lanthanide contraction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Lanthanite-(Nd), Nd2(CO3)3·8H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. Lanthanite-(Nd), Nd2(CO3)3·8H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. tara.tcd.ie [tara.tcd.ie]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Neodymium(III) Carbonate Hydrate (Nd₂(CO₃)₃·xH₂O)

Introduction

Neodymium(III) carbonate hydrate, with the general formula Nd₂(CO₃)₃·xH₂O, is a significant inorganic compound of the rare earth element neodymium.[1] It typically appears as a light purple or pinkish powder and is a key precursor in the synthesis of various other neodymium-based materials, including high-purity neodymium oxide.[2][3][4] Its unique optical and chemical properties make it valuable in specialized industrial applications, ranging from glass manufacturing and laser technology to catalysts and advanced electronics.[2][5] This guide provides an in-depth analysis of the physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Physical Properties

The physical characteristics of neodymium(III) carbonate are foundational to its handling, processing, and application. The degree of hydration (the value of 'x' in Nd₂(CO₃)₃·xH₂O) can significantly influence its properties. Common hydrated forms include the octahydrate (x=8) and a 2.5-hydrate (x=2.5).[1]

The anhydrous form of neodymium carbonate is a purple-red solid, while the hydrated forms are typically pink or violet powders.[1][6] It is generally considered insoluble in water and alcohol but will dissolve in strong mineral acids.[1][7] This insolubility in water is a critical factor in its synthesis via precipitation methods.

| Property | Value | Source(s) |

| Chemical Formula | Nd₂(CO₃)₃·xH₂O | [1] |

| Molar Mass (Anhydrous) | 468.51 g/mol | [2][6][7] |

| Appearance | Pink, light purple, or violet powder | [1][2][6] |

| Melting Point | 114 °C (for hydrated form, decomposition may occur) | [6][7][8] |

| Solubility in Water | Insoluble (3.46 x 10⁻⁶ mol/L at 25°C) | [1][3][7] |

| Solubility in Other Solvents | Insoluble in alcohol; Soluble in strong mineral acids | [7] |

Crystal Structure

The crystal structure of this compound is complex and dependent on the degree of hydration and the synthesis conditions. Crystalline neodymium carbonate has been identified in an orthorhombic system, closely related to lanthanite-type rare-earth carbonates.[9] Hydrothermal synthesis methods have been used to produce specific crystalline phases, such as the tengerite-type structure for Nd₂(CO₃)₃·2.5H₂O.[9] The specific crystalline phase is a critical determinant of the material's subsequent reactivity and performance in applications.

Chemical Properties

The chemical behavior of this compound is primarily dictated by the reactivity of the carbonate anion and the neodymium(III) cation.

Thermal Decomposition

One of the most important chemical properties of Nd₂(CO₃)₃·xH₂O is its thermal decomposition, as this is the primary route to producing neodymium oxide (Nd₂O₃), a crucial material for high-performance magnets and ceramics. The decomposition is a multi-step process:

-

Dehydration: Upon initial heating, the compound loses its water of hydration. This typically occurs at relatively low temperatures, with a significant dehydration peak observed around 120°C in thermal analysis studies.[10]

-

Formation of Oxycarbonates: As the temperature increases, the carbonate begins to decompose, releasing carbon dioxide and forming intermediate neodymium oxycarbonates. The first intermediate is often Nd₂O(CO₃)₂, forming between 320°C and 550°C.[3] A further decomposition step leads to the formation of Nd₂O₂CO₃ at temperatures between 800°C and 905°C.[3]

-

Formation of Neodymium Oxide: The final decomposition to hexagonal neodymium oxide (Nd₂O₃) is completed at approximately 750°C to 905°C.[3][10]

The precise temperatures and intermediates can vary depending on the heating rate, atmosphere, and the specific hydrate being analyzed.[10]

Caption: Thermal decomposition pathway of Nd₂(CO₃)₃·xH₂O.

Reactivity with Acids

Neodymium(III) carbonate readily reacts with strong acids, leading to the formation of the corresponding neodymium(III) salt, water, and the effervescence of carbon dioxide gas.[1][4] This reaction is a common method for preparing soluble neodymium salts for further chemical synthesis.[1]

The general reaction is: Nd₂(CO₃)₃ + 6H⁺ → 2Nd³⁺ + 3H₂O + 3CO₂↑[1]

For example, the reaction with acetic acid produces neodymium acetate: 2Nd₂(CO₃)₃ + 6CH₃COOH → 2Nd(CH₃COO)₃ + 3H₂O + 3CO₂[1]

Complex Formation

An interesting characteristic of neodymium(III) carbonate is its ability to form complexes with alkali metal carbonates, such as those of ammonium, sodium, and potassium.[1][3] This complexation increases the solubility of neodymium carbonate in aqueous solutions of these salts compared to its very low solubility in distilled water.[1] The formation of these double salts, with a general formula like Nd₂(CO₃)₃·M₂CO₃·nH₂O (where M = NH₄⁺, Na⁺, K⁺, etc.), is a key consideration in precipitation and separation processes involving rare earth elements.[3]

Experimental Protocols: Synthesis and Characterization

The synthesis of Nd₂(CO₃)₃·xH₂O is typically achieved through aqueous precipitation, which allows for control over purity and particle morphology. The choice of precipitating agent and reaction conditions is crucial for obtaining the desired product characteristics.

Synthesis via Precipitation

This protocol describes a standard laboratory procedure for synthesizing this compound by precipitation from a soluble neodymium salt using ammonium bicarbonate.

Materials:

-

Neodymium(III) chloride (NdCl₃) or Neodymium(III) nitrate (Nd(NO₃)₃)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Deionized water

-

Beakers, magnetic stirrer, and filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare Neodymium Solution: Dissolve a known quantity of NdCl₃ in deionized water to create a solution (e.g., 0.1 M). Stir until fully dissolved.

-

Prepare Precipitant Solution: In a separate beaker, prepare a slight excess of ammonium bicarbonate solution (e.g., 0.2 M). The use of a slight excess helps to ensure complete precipitation of the neodymium ions.[3]

-

Precipitation: Slowly add the ammonium bicarbonate solution to the neodymium chloride solution while stirring continuously. A pinkish-purple precipitate of Nd₂(CO₃)₃·xH₂O will form immediately.

-

Aging: Continue stirring the mixture for a period (e.g., 1-2 hours) at room temperature. This "aging" step can improve the crystallinity and filterability of the precipitate.

-

Filtration and Washing: Separate the precipitate from the solution by vacuum filtration. Wash the collected solid several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the purified precipitate in an oven at a low temperature (e.g., 60-80°C) to remove residual water and ethanol without initiating thermal decomposition. The final product is a fine, pinkish-purple powder.

Characterization Workflow

To ensure the synthesized material is the desired compound and to understand its properties, a series of characterization techniques are employed.

Caption: Workflow for the synthesis and characterization of Nd₂(CO₃)₃·xH₂O.

-

X-Ray Diffraction (XRD): This is the primary technique for confirming the crystalline phase of the synthesized powder. The resulting diffraction pattern provides a unique fingerprint that can be matched to known structures, such as the tengerite or lanthanite types, confirming the formation of neodymium carbonate and assessing its purity.[9]

-

Thermogravimetric Analysis (TGA): TGA is essential for determining the water content ('x') and studying the thermal decomposition profile. By monitoring the mass loss as a function of temperature, one can identify the distinct stages of dehydration and carbonate decomposition, corroborating the pathway described in section 2.1.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the sample. The spectrum of Nd₂(CO₃)₃·xH₂O will show characteristic absorption bands for the carbonate ion (CO₃²⁻) and for water molecules (O-H stretching and H-O-H bending vibrations), confirming the composition of the hydrate.[9][11] The vibrational spectrum of a carbonate mineral consists of mid-infrared internal modes from the carbonate anion and far-infrared lattice modes.[12][13]

Applications

The distinct properties of neodymium(III) carbonate make it a valuable material in several high-technology fields.

-

Glass and Ceramics: It is highly valued in glass manufacturing for imparting a delicate purple to wine-red color.[5] This glass is used in protective lenses for welding goggles due to its ability to absorb yellow and green light.[5][8] In CRT displays, it enhances the contrast between red and green colors.[5][8]

-

Lasers and Dielectrics: As a precursor to neodymium oxide, it is integral to the production of Nd:YAG lasers.[1][4] It is also used in the manufacturing of dielectric materials and capacitors.[1][4][8]

-

Catalysis: Neodymium carbonate finds applications in catalysts for petroleum and environmental protection industries.[5]

-

Precursor Material: Its most common use is as an intermediate in the production of other neodymium compounds, such as high-purity neodymium oxide through calcination.[3][4]

Conclusion

This compound is a versatile inorganic compound with a rich set of physical and chemical properties. Its insolubility in water facilitates its synthesis, while its well-defined thermal decomposition pathway provides a reliable route to producing high-purity neodymium oxide. Understanding its crystal structure, reactivity, and thermal behavior is paramount for its effective use in advanced materials, from coloring glass to enabling laser technology. The experimental protocols and characterization workflows outlined in this guide provide a robust framework for the synthesis and analysis of this important rare earth compound, empowering researchers and scientists to harness its full potential.

References

-

Wikipedia. (n.d.). Neodymium(III) carbonate. Retrieved from [Link]

-

Grokipedia. (n.d.). Neodymium(III) carbonate. Retrieved from [Link]

-

Heeger Materials. (n.d.). Neodymium Carbonate Hydrate Powder, Nd2(CO3)3.xH2O, CAS 38245-38-4. Retrieved from [Link]

-

Litasova, E. V., et al. (n.d.). Formation and energetics of amorphous rare earth (RE) carbonates in the RE2O3–CO2–H2O system. OSTI.GOV. Retrieved from [Link]

-

FUNCMATER. (n.d.). This compound (Nd2(CO3)3•xH2O)-Powder. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrothermal synthesis, composition and morphology of crystalline neodymium carbonate. Retrieved from [Link]

-

ATT Advanced Elemental Materials Co., Ltd. (n.d.). Neodymium Carbonate Nd2(CO3)3.xH2O. Retrieved from [Link]

-

American Elements. (n.d.). Neodymium Carbonate. Retrieved from [Link]

-

Pokrovsky, O. S., & Schott, J. (2006). EXPERIMENTAL STUDY NEODYMIUM CARBONATE Nd2 (CO3)3·nH2O SOLUBILITY AT 90°С AND PRESSURE OF 100 BAR. Retrieved from [Link]

-

Stanford Materials Corporation. (n.d.). This compound (CAS No. 38245-38-4) Supplier. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and infrared characterization of La(III), Y(III), Ce(III) and Sm(III) carbonate hydrates. Retrieved from [Link]

-

American Mineralogist. (2010). Far infrared spectroscopy of carbonate minerals. Retrieved from [Link]

-

MDPI. (n.d.). Incorporating Far-Infrared Data into Carbonate Mineral Analyses. Retrieved from [Link]

Sources

- 1. Neodymium(III) carbonate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Praseodymium neodymium carbonate [xjxitu.com]

- 4. americanelements.com [americanelements.com]

- 5. High Quality Neodymium Carbonate Nd2(CO3)3.xH2O [attelements.com]

- 6. prochemonline.com [prochemonline.com]

- 7. This compound (CAS No. 38245-38-4) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 8. wholesale this compound Powder - FUNCMATER [funcmater.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. jocpr.com [jocpr.com]

- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 13. mdpi.com [mdpi.com]

[solubility of Neodymium(III) carbonate hydrate in acids]

An In-depth Technical Guide to the Solubility of Neodymium(III) Carbonate Hydrate in Acids

Abstract

Neodymium, a critical rare-earth element, is integral to numerous high-technology applications, from permanent magnets to laser technology and catalysis.[1] The synthesis of high-purity neodymium compounds often involves the dissolution of precursors like this compound (Nd₂(CO₃)₃·xH₂O). This guide provides a comprehensive technical overview of the solubility and reaction chemistry of this compound in various acidic media. We will explore the fundamental reaction mechanisms, delve into the thermodynamic and kinetic factors influencing dissolution, and present a detailed, self-validating experimental protocol for solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of neodymium chemistry for applications ranging from materials synthesis to the development of novel therapeutic agents.

Introduction to this compound

This compound is an inorganic salt with the general formula Nd₂(CO₃)₃·xH₂O.[2] It typically appears as a light purple or pinkish powder.[2][3][4] While it is insoluble in water, it readily dissolves in acidic solutions.[3][4][5][6] This property makes it a crucial intermediate in the synthesis of various neodymium salts and neodymium oxide (Nd₂O₃) through subsequent calcination.[5] The dissolution process is not merely a physical phenomenon but a chemical reaction driven by the classic acid-carbonate reaction, resulting in the formation of a soluble neodymium salt, water, and carbon dioxide gas. Understanding the nuances of this reaction is paramount for controlling product purity, reaction rates, and overall process efficiency.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | Nd₂(CO₃)₃·xH₂O | [2] |

| Molar Mass (Anhydrous) | 468.51 g/mol | [3][6] |

| Appearance | Light purple / violet / pink powder | [2][3][4] |

| Water Solubility | Insoluble | [4][5][6] |

| Acid Solubility | Moderately to readily soluble in mineral acids | [3][4][6] |

| Melting Point | ~114 °C (Decomposes) | [2][3] |

Reaction Chemistry and Mechanisms

The fundamental reaction governing the solubility of neodymium(III) carbonate in acids is a neutralization reaction. The carbonate anions (CO₃²⁻) act as a base, reacting with the protons (H⁺) from the acid to form unstable carbonic acid (H₂CO₃), which subsequently decomposes into water and carbon dioxide. This decomposition is a key driving force for the reaction, as the evolution of CO₂ gas shifts the equilibrium towards the products according to Le Châtelier's principle.

The general ionic equation for this process is: Nd₂(CO₃)₃(s) + 6H⁺(aq) → 2Nd³⁺(aq) + 3H₂O(l) + 3CO₂(g)[5]

This reaction efficiently converts the insoluble solid carbonate into a soluble trivalent neodymium cation (Nd³⁺), which exists in aqueous solution as a hydrated ion, often [Nd(H₂O)₈]³⁺.[7]

Caption: General Reaction Pathway for Acidic Dissolution.

Reaction with Strong Mineral Acids

Strong mineral acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃) are highly effective at dissolving neodymium(III) carbonate due to their complete dissociation in water, which provides a high concentration of H⁺ ions. The choice of acid is critical as it determines the resulting neodymium salt, which may have different properties and applications.

-

Hydrochloric Acid (HCl): Reacts to form soluble neodymium(III) chloride. Nd₂(CO₃)₃ + 6HCl → 2NdCl₃ + 3H₂O + 3CO₂[8]

-

Sulfuric Acid (H₂SO₄): Reacts to form neodymium(III) sulfate. It is important to note that neodymium(III) sulfate exhibits retrograde solubility, meaning its solubility decreases as temperature increases.[9] Nd₂(CO₃)₃ + 3H₂SO₄ → Nd₂(SO₄)₃ + 3H₂O + 3CO₂[10]

-

Nitric Acid (HNO₃): Reacts to form soluble neodymium(III) nitrate. This reaction is analogous to the dissolution of other rare-earth oxides and carbonates in nitric acid, a common step in their purification.[11] Nd₂(CO₃)₃ + 6HNO₃ → 2Nd(NO₃)₃ + 3H₂O + 3CO₂[12]

Table 2: Comparison of Reactions with Strong Acids

| Acid | Chemical Equation | Product Salt | Key Considerations |

| Hydrochloric Acid (HCl) | Nd₂(CO₃)₃ + 6HCl → 2NdCl₃ + 3H₂O + 3CO₂ | Neodymium(III) Chloride (NdCl₃) | Highly soluble product.[7] |

| Sulfuric Acid (H₂SO₄) | Nd₂(CO₃)₃ + 3H₂SO₄ → Nd₂(SO₄)₃ + 3H₂O + 3CO₂ | Neodymium(III) Sulfate (Nd₂(SO₄)₃) | Product has retrograde solubility.[9] |

| Nitric Acid (HNO₃) | Nd₂(CO₃)₃ + 6HNO₃ → 2Nd(NO₃)₃ + 3H₂O + 3CO₂ | Neodymium(III) Nitrate (Nd(NO₃)₃) | Commonly used in purification processes.[11] |

Reaction with Weaker Organic Acids

Weaker acids, such as acetic acid (CH₃COOH) or citric acid, can also dissolve neodymium(III) carbonate, though the reaction rate may be slower compared to strong acids. The resulting neodymium carboxylate complexes are of significant interest, particularly in biological and pharmaceutical applications due to their potential for forming biocompatible materials.[13]

For example, with acetic acid, the reaction is: Nd₂(CO₃)₃ + 6CH₃COOH → 2Nd(CH₃COO)₃ + 3H₂O + 3CO₂[5]

Factors Influencing Dissolution Kinetics and Thermodynamics

The efficiency and rate of dissolution are governed by several key factors.

-

Acid Concentration: Higher acid concentrations lead to a faster reaction rate due to the increased availability of H⁺ ions to react with the carbonate.[14]

-

Temperature: The dissolution of rare-earth carbonates is generally an endothermic process.[15][16] Therefore, increasing the temperature typically increases the reaction rate and the extent of solubility (except in cases like sulfate formation where the product's solubility decreases at higher temperatures).[9][15]

-

Particle Size: Decreasing the particle size of the this compound powder increases the surface area available for reaction, leading to a faster dissolution rate.

-

Stirring/Agitation: Agitation enhances the interaction between the acid and the solid carbonate, preventing the buildup of product layers on the surface and ensuring a consistent supply of fresh reactant, thereby increasing the dissolution rate.[17]

Experimental Protocol: Determination of Solubility in Hydrochloric Acid

This section outlines a self-validating protocol to quantitatively determine the solubility of this compound in a standardized hydrochloric acid solution. The concentration of dissolved Nd³⁺ will be determined by complexometric titration using Ethylenediaminetetraacetic acid (EDTA).[18]

Materials and Reagents

-

This compound (Nd₂(CO₃)₃·xH₂O)

-

1.0 M Hydrochloric acid (HCl), standardized

-

0.1 M EDTA disodium salt solution, standardized

-

Xylenol orange indicator solution

-

Hexamethylenetetramine (urotropin) buffer solution (pH ~6)

-

Deionized water

-

Analytical balance, magnetic stirrer and stir bar, 250 mL beakers, 100 mL volumetric flasks, 50 mL burette, filtration apparatus (e.g., Buchner funnel and filter paper).

Experimental Workflow

Caption: Workflow for Solubility Determination via Titration.

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 1.0 g of this compound and record the mass to four decimal places.

-

Dissolution: Place the weighed sample into a 250 mL beaker. Carefully and slowly add 50.0 mL of 1.0 M HCl while stirring with a magnetic stirrer. The reaction will produce CO₂ gas (effervescence). Continue stirring until the reaction is complete (i.e., all solid has dissolved and gas evolution has stopped).

-

Solution Preparation: Quantitatively transfer the resulting neodymium chloride solution into a 100 mL volumetric flask. Rinse the beaker several times with small amounts of deionized water, adding the rinsings to the flask. Dilute the solution to the 100 mL mark with deionized water and mix thoroughly.

-

Titration Setup: Using a volumetric pipette, transfer a 10.0 mL aliquot of the prepared solution into a clean 250 mL beaker. Add approximately 50 mL of deionized water, 10 mL of the hexamethylenetetramine buffer, and a few drops of xylenol orange indicator. The solution should turn yellow.

-

Complexometric Titration: Titrate the sample with the standardized 0.1 M EDTA solution. The endpoint is reached when the solution color changes sharply from yellow to a persistent red-violet. Record the volume of EDTA used.[18]

-

Validation and Repetition: Repeat the titration (steps 4-5) with two more aliquots of the neodymium solution to ensure precision. The volumes of EDTA used should agree within ±0.05 mL.

-

Calculation:

-

Calculate the moles of EDTA used: Moles EDTA = Molarity of EDTA × Volume of EDTA (L)

-

Since the stoichiometry of the Nd³⁺-EDTA reaction is 1:1, Moles Nd³⁺ in aliquot = Moles EDTA.

-

Calculate the total moles of Nd³⁺ in the 100 mL flask: Total Moles Nd³⁺ = Moles Nd³⁺ in aliquot × 10.

-

Calculate the mass of Nd in the original sample: Mass Nd = Total Moles Nd³⁺ × Molar Mass of Nd (144.24 g/mol).

-

The solubility can be expressed in various units, such as grams of Nd₂(CO₃)₃ per 100 mL of acid, by relating the moles of Nd³⁺ back to the initial compound.

-

Applications in Research and Drug Development

The conversion of neodymium(III) carbonate to soluble neodymium salts is a foundational step for numerous applications. In drug development and biomedical research, neodymium-containing compounds are being explored for various therapeutic and diagnostic purposes.

-

Nanoparticles for Therapy: Neodymium oxide and other neodymium-based nanoparticles have been investigated for their potential in modulating biological processes like angiogenesis (the formation of new blood vessels).[19] The synthesis of these nanoparticles often begins with a soluble neodymium salt, such as neodymium chloride or nitrate, derived from the carbonate.

-

Bioimaging: The unique luminescent properties of lanthanide ions, including neodymium, make them suitable for use as probes in bioimaging and bioassays.[20] Creating soluble, biocompatible neodymium complexes, often starting from the carbonate precursor, is essential for these applications.

-

Catalysis: Neodymium compounds are used as catalysts in various chemical reactions. The ability to prepare specific neodymium salts through acid dissolution allows for the tailoring of catalysts for specific processes.

Conclusion

The solubility of this compound in acids is a straightforward yet fundamentally important chemical process. It is governed by a classic acid-base reaction that is influenced by factors such as acid strength, concentration, temperature, and the physical properties of the carbonate. Mastery of this process is essential for researchers and scientists who need to synthesize high-purity neodymium salts for advanced materials, catalysts, and emerging biomedical applications. The provided protocol offers a reliable and self-validating method for quantifying this solubility, serving as a cornerstone for further research and development.

References

-

Wikipedia. (n.d.). Neodymium(III) carbonate. Retrieved from [Link]

-

Zinov'ev, V., et al. (2023). Complex Formation of Rare-Earth Elements in Carbonate–Alkaline Media. National Institutes of Health (PMC). Retrieved from [Link]

-

Stanford Materials Corporation. (n.d.). This compound (CAS No. 38245-38-4) Supplier. Retrieved from [Link]

-

TRER. (n.d.). Neodymium Carbonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Neodymium(III) chloride. Retrieved from [Link]

-

MDPI. (n.d.). Leaching of Rare Earth Elements from NdFeB Magnets without Mechanical Pretreatment by Sulfuric (H2SO4) and Hydrochloric (HCl) Acids. Retrieved from [Link]

-

Litvinova, T. E. (n.d.). Dissolution kinetics of rare earth metal phosphates in carbonate solutions of alkali metals. Journal of Mining Institute. Retrieved from [Link]

-

Heeger Materials. (n.d.). Neodymium Carbonate Hydrate Powder, Nd2(CO3)3.xH2O, CAS 38245-38-4. Retrieved from [Link]

-

MDPI. (2024). Efficient Reuse of Rare Earth Carbonate Precipitation Mother Liquor for Rare Earth Leaching in Strong Acid-Restricted Area. Retrieved from [Link]

-

American Chemical Society. (2024). Neodymium and Yttrium Adsorption on Citrate-Modified Cellulose: Experimental and Computational Insights. Retrieved from [Link]

-

Wikipedia. (n.d.). Rare-earth element. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2018). Leaching kinetics of neodymium in sulfuric acid from E-scrap of NdFeB permanent magnet. Retrieved from [Link]

-

WebQC. (n.d.). Nd2O3 + HCl = NdCl3 + H2O - Balanced chemical equation. Retrieved from [Link]

-

National Institutes of Health (PMC). (n.d.). Atomistic Insights into Structure and Dynamics of Neodymium(III) Complexation with a Bis-lactam Phenanthroline Ligand in the Organic Phase. Retrieved from [Link]

-

Breslyn.org. (2022). How to Write the Net Ionic Equation for HNO3 + (NH4)2CO3 = NH4NO3 + H2O + CO2. Retrieved from [Link]

-

Wikipedia. (n.d.). Neodymium(III) sulfate. Retrieved from [Link]

-

PubMed. (2019). Effects of structural distinction in neodymium nanoparticle for therapeutic application in aberrant angiogenesis. Retrieved from [Link]

-

Reddit. (n.d.). Neodymium(III) sulphate octahydrate Nd2(SO4)3 • 8H2O crystals. Retrieved from [Link]

Sources

- 1. Atomistic Insights into Structure and Dynamics of Neodymium(III) Complexation with a Bis-lactam Phenanthroline Ligand in the Organic Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound (CAS No. 38245-38-4) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 4. Neodymium Carbonate CAS NO: 5895-46-5, 38245-38-4 Molecular Formula: Nd2(CO3)3·X(H2O) [unmdc.com]

- 5. Neodymium(III) carbonate - Wikipedia [en.wikipedia.org]

- 6. This compound, 99.9% (REO) 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Neodymium(III) chloride - Wikipedia [en.wikipedia.org]

- 8. webqc.org [webqc.org]

- 9. reddit.com [reddit.com]

- 10. Neodymium(III) sulfate - Wikipedia [en.wikipedia.org]

- 11. Rare-earth element - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Complex Formation of Rare-Earth Elements in Carbonate–Alkaline Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dissolution kinetics of rare earth metal phosphates in carbonate solutions of alkali metals | Tatyana E. Litvinova | Journal of Mining Institute [pmi.spmi.ru]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Effects of structural distinction in neodymium nanoparticle for therapeutic application in aberrant angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Foreword: The Strategic Importance of Neodymium Oxide Synthesis

An In-depth Technical Guide to the Thermal Decomposition of Neodymium(III) Carbonate Hydrate

Neodymium(III) oxide (Nd₂O₃) is a cornerstone material in modern technology, pivotal for creating the powerful permanent magnets (NdFeB) that drive everything from electric vehicles to wind turbines and consumer electronics. The production of high-purity, nanostructured Nd₂O₃ with controlled morphology is therefore of paramount importance. The thermal decomposition of this compound (Nd₂(CO₃)₃·nH₂O) serves as a common and reliable route to synthesize this critical oxide. Understanding the intricate, multi-stage transformation that occurs upon heating is not merely an academic exercise; it is fundamental to optimizing the manufacturing process for efficiency, purity, and the desired final particle characteristics. This guide provides a comprehensive, mechanistically-driven exploration of this decomposition pathway, grounded in established analytical techniques and field-proven insights.

Physicochemical Characterization of the Precursor: this compound

The starting material, this compound, is not a single, invariant compound but a family of hydrated salts with the general formula Nd₂(CO₃)₃·nH₂O. The degree of hydration (n) is variable, with common forms being the octahydrate (n=8) and a lower hydrate with n≈2.5.[1] The anhydrous form is a purple-red solid, while the hydrated forms are typically pink powders.

The choice of synthesis method for the carbonate precursor—be it direct precipitation or urea hydrolysis—can significantly impact its properties, such as crystallinity (amorphous vs. crystalline) and particle morphology. These initial characteristics, in turn, influence the subsequent thermal decomposition behavior, particularly the temperatures at which transformations occur and the kinetics of the reactions. Amorphous precursors, for instance, may exhibit a more continuous weight loss during thermogravimetric analysis compared to their crystalline counterparts.[2]

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of Nd₂(CO₃)₃·nH₂O is not a simple, one-step process. It proceeds through a well-defined sequence of dehydration followed by the evolution of carbon dioxide through stable intermediate oxycarbonate species. This multi-stage pathway can be meticulously tracked using Thermogravimetric Analysis (TGA), which measures mass change as a function of temperature, and Differential Scanning Calorimetry (DSC), which detects endothermic and exothermic events.

The overall transformation can be visualized as follows:

Caption: Multi-stage thermal decomposition of this compound.

Stage 1: Dehydration

The initial stage of decomposition involves the loss of water of hydration. This is an endothermic process, typically occurring at relatively low temperatures, often starting around 100°C and continuing up to approximately 250°C. The TGA curve will show a distinct mass loss corresponding to the removal of 'n' moles of H₂O. For example, praseodymium carbonate octahydrate, a close relative, loses six of its water molecules by 100°C.[3] The exact temperature range and profile of this dehydration step are highly dependent on the heating rate and the specific hydrate present.

Reaction: Nd₂(CO₃)₃·nH₂O(s) → Nd₂(CO₃)₃(s) + nH₂O(g)

Stage 2: Formation of Neodymium(III) Oxycarbonates

Following complete dehydration, the anhydrous neodymium(III) carbonate begins to decompose. This does not proceed directly to the oxide. Instead, stable intermediate compounds known as oxycarbonates are formed. The decomposition of the carbonate anion (CO₃²⁻) is driven by the polarization effect of the Nd³⁺ cation.[4] The high charge density of the neodymium ion attracts the electron cloud of the carbonate ion, weakening the C-O bonds and facilitating the release of a CO₂ molecule.

The decomposition proceeds through at least two distinct oxycarbonate intermediates:[3]

-

Nd₂O(CO₃)₂ (Type I Oxycarbonate): The first molecule of CO₂ is lost to form an initial oxycarbonate. This transformation typically occurs in the temperature range of 320°C to 550°C.[3] Reaction: Nd₂(CO₃)₃(s) → Nd₂O(CO₃)₂(s) + CO₂(g)

-

Nd₂O₂CO₃ (Type II Oxycarbonate): As the temperature increases further, a second molecule of CO₂ is expelled, leading to the formation of a more stable dioxycarbonate. Reaction: Nd₂O(CO₃)₂(s) → Nd₂O₂CO₃(s) + CO₂(g)

Stage 3: Final Decomposition to Neodymium(III) Oxide

The final stage is the decomposition of the most stable oxycarbonate intermediate, Nd₂O₂CO₃, to yield the final product, neodymium(III) oxide (Nd₂O₃). This step requires the highest temperatures, with sources indicating a range from 800°C to 905°C for its completion.[3] Some studies, however, report the formation of hexagonal neodymium oxide to be complete by approximately 750-800°C.[2] This variation underscores the influence of experimental parameters. The final product is typically the stable hexagonal crystalline form of Nd₂O₃.[2][5]

Reaction: Nd₂O₂CO₃(s) → Nd₂O₃(s) + CO₂(g)

Summary of Decomposition Data

The quantitative data associated with the decomposition of a representative precursor, Neodymium(III) Carbonate Octahydrate (Nd₂(CO₃)₃·8H₂O), is summarized below.

| Decomposition Stage | Chemical Transformation | Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Product | Solid Product |

| 1. Dehydration | Nd₂(CO₃)₃·8H₂O → Nd₂(CO₃)₃ | ~100 - 250 | 23.54% | H₂O | Nd₂(CO₃)₃ |

| 2. Oxycarbonate I | Nd₂(CO₃)₃ → Nd₂O(CO₃)₂ | ~320 - 550 | 7.19% | CO₂ | Nd₂O(CO₃)₂ |

| 3. Oxycarbonate II | Nd₂O(CO₃)₂ → Nd₂O₂CO₃ | ~550 - 800 | 7.19% | CO₂ | Nd₂O₂CO₃ |

| 4. Final Oxide | Nd₂O₂CO₃ → Nd₂O₃ | ~800 - 905 | 7.19% | CO₂ | Nd₂O₃ |

| Overall | Nd₂(CO₃)₃·8H₂O → Nd₂O₃ | ~100 - 905 | 45.11% | H₂O, CO₂ | Nd₂O₃ |

Note: Temperature ranges are approximate and can vary based on experimental conditions such as heating rate and atmosphere. Theoretical mass loss is calculated based on the molar masses of the compounds.

Experimental Protocol: Thermogravimetric Analysis (TGA/DSC)

A self-validating protocol for analyzing the thermal decomposition of Nd₂(CO₃)₃·nH₂O requires precise control over experimental variables and careful calibration of the instrumentation.

Caption: Standard workflow for TGA/DSC analysis of neodymium carbonate.

Step-by-Step Methodology:

-

Instrument Calibration: Prior to analysis, perform a two-point temperature calibration (e.g., using Indium and Zinc standards) and a weight calibration. This is a critical step for ensuring the trustworthiness of the collected data.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, tared ceramic (Al₂O₃) or platinum crucible. A smaller sample mass minimizes thermal gradients within the sample.

-

Atmosphere Control: The decomposition pathway can be influenced by the surrounding atmosphere. A purge gas of high-purity nitrogen or dry air is typically used with a flow rate of 20-50 mL/min. An inert nitrogen atmosphere is standard for studying the intrinsic decomposition, while air might be used to investigate oxidative processes.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically 30°C, for 5-10 minutes to ensure thermal stability.

-

Ramp the temperature at a constant, linear heating rate. A rate of 10°C/min is a common choice, providing good resolution of thermal events. Slower rates can offer better separation of overlapping events, while faster rates can shift transitions to higher temperatures.[6]

-

Continue heating to a final temperature sufficient to ensure complete decomposition, typically 1000-1100°C.

-

-

Data Analysis:

-

Plot the sample mass (%) and the derivative of the mass loss (DTG) as a function of temperature. The peaks in the DTG curve correspond to the points of maximum decomposition rate for each stage.

-

Plot the heat flow (DSC) as a function of temperature to identify endothermic (dehydration, decomposition) and exothermic (crystallization, oxidation) events.

-

Correlate the mass loss percentages from the TGA curve with the theoretical values to confirm the identity of the intermediates and the final product.

-

Conclusion and Outlook

The thermal decomposition of this compound is a sequential, multi-step process involving dehydration and the formation of distinct oxycarbonate intermediates before yielding the final neodymium(III) oxide. A thorough understanding and precise control over this process, guided by robust analytical techniques like TGA/DSC, are essential for the industrial production of high-quality Nd₂O₃. The choice of the initial carbonate precursor and the specific parameters of the calcination process—heating rate, atmosphere, and final temperature—are the primary levers for tuning the properties of the resulting oxide, directly impacting its performance in high-technology applications.

References

-

Praseodymium neodymium carbonate. (n.d.). Changting Jintai Rare Earth Co., Ltd. Retrieved from [Link]

-

Navrotsky, A., et al. (2012). Formation and energetics of amorphous rare earth (RE) carbonates in the RE2O3–CO2–H2O system. OSTI.GOV. Retrieved from [Link]

-

Clark, J. (2023). Thermal decomposition of the Group 2 carbonates and nitrates. Chemguide. Retrieved from [Link]

-

Neodymium(III) carbonate. (2023). In Wikipedia. Retrieved from [Link]

-

Yoo, J.-H., et al. (2022). A Study on the Production of Anhydrous Neodymium Chloride through the Chlorination Reaction of Neodymium Oxide and Ammonium Chloride. MDPI. Retrieved from [Link]

-

Wang, L., et al. (2021). Stability of amorphous neodymium carbonate and morphology control of neodymium carbonate in non-hydrothermal synthesis. ResearchGate. Retrieved from [Link]

- Preparation method of neodymium oxide. (2019). Google Patents.

-

Thermal Decomposition Studies of Neodymium Praseodymium Oxalate Decahydrate Crystals. (2017). ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2007). Hydrothermal synthesis, composition and morphology of crystalline neodymium carbonate. ResearchGate. Retrieved from [Link]

-

Abu-Zied, B. M., et al. (2020). Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field. ACS Omega. Retrieved from [Link]

-

Wang, Y., et al. (2023). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC. MDPI. Retrieved from [Link]

-

XRD pattern of neodymium oxide obtained during thermal decomposition of... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Neodymium(III) carbonate - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. Praseodymium neodymium carbonate [xjxitu.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC | MDPI [mdpi.com]

An In-depth Technical Guide to Neodymium(III) Carbonate Hydrate: Synthesis, Characterization, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Neodymium(III) carbonate hydrate (CAS No. 38245-38-4), a key inorganic precursor for a variety of advanced neodymium-based materials. This document will delve into its fundamental properties, synthesis methodologies, detailed characterization techniques, and its emerging role in the biomedical field, particularly in the development of nanotherapeutics.

Core Compound Identification and Physicochemical Properties

This compound is a salt of the rare earth metal neodymium in its +3 oxidation state.[1] It typically presents as a light purple or pinkish powder and is insoluble in water.[1][2] Its general chemical formula is Nd₂(CO₃)₃·xH₂O, indicating a variable number of water molecules in its hydrated crystalline structure.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38245-38-4 | [1] |

| Molecular Formula | Nd₂(CO₃)₃·xH₂O | [3] |

| Molecular Weight (Anhydrous) | 468.51 g/mol | [2][3] |

| Appearance | Light purple/pink powder | [1][2] |

| Solubility | Insoluble in water | [1] |

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound with controlled morphology and purity is crucial for its subsequent applications. The two primary methods employed are direct precipitation and hydrothermal synthesis. The choice of method influences the crystallinity, particle size, and degree of hydration of the final product.

Direct Precipitation Synthesis

This method relies on the reaction of a soluble neodymium salt, typically neodymium(III) chloride (NdCl₃) or neodymium(III) nitrate (Nd(NO₃)₃), with a carbonate source in an aqueous solution.[1] Ammonium bicarbonate is a commonly used precipitating agent.[1]

Conceptual Workflow for Direct Precipitation

Caption: A schematic of the direct precipitation synthesis of this compound.

Detailed Protocol for Direct Precipitation:

-

Preparation of Precursor Solutions:

-

Prepare a solution of Neodymium(III) chloride in deionized water.

-

Prepare a separate solution of ammonium bicarbonate in deionized water.

-

-

Precipitation:

-

Slowly add the ammonium bicarbonate solution to the Neodymium(III) chloride solution under constant stirring.

-

Maintain a constant pH during the precipitation process, as this can influence the formation of hydroxycarbonates. A pH around 9 is often targeted.[4]

-

Continue stirring for a designated period (e.g., overnight) to allow for complete precipitation and aging of the precipitate.[4]

-

-

Isolation and Purification:

-

Separate the precipitate from the solution via filtration (e.g., using a Buchner funnel).

-

Wash the collected solid repeatedly with deionized water to remove any unreacted precursors and byproducts, such as ammonium chloride.

-

Finally, wash with ethanol to aid in the drying process.

-

-

Drying:

-

Dry the purified precipitate in a vacuum oven at a low temperature (e.g., 60-80°C) to obtain the final this compound powder.[5]

-

Hydrothermal Synthesis

Hydrothermal synthesis involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.[6][7] This method often yields more crystalline products with well-defined morphologies.[7]

Conceptual Workflow for Hydrothermal Synthesis

Caption: A schematic of the hydrothermal synthesis of this compound.

Detailed Protocol for Hydrothermal Synthesis:

-

Preparation of the Reaction Mixture:

-

Hydrothermal Treatment:

-

Transfer the suspension into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven to a specific temperature (e.g., 120-200°C) for a defined duration (e.g., 12-24 hours).[5][6][7] The temperature and time can be varied to control the crystal phase and morphology of the product.[7]

-

-

Product Recovery:

-

After the designated reaction time, cool the autoclave to room temperature.

-

Collect the solid product by filtration.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the final product in a vacuum oven.

-

In-depth Characterization

Thorough characterization is essential to confirm the identity, purity, and morphology of the synthesized this compound.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystal structure of the synthesized material. The diffraction pattern provides a unique fingerprint of the crystalline phases present. For this compound, XRD can be used to distinguish between different hydrated forms and to identify any impurities.[7][8]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the water content and understanding the thermal decomposition behavior of this compound. A typical TGA curve for a hydrated metal carbonate shows distinct weight loss steps corresponding to dehydration followed by decomposition of the carbonate to an oxycarbonate and finally to the metal oxide at higher temperatures.[9] The decomposition of neodymium carbonate to neodymium oxide often proceeds through intermediate oxycarbonate species.[9]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and particle size of the synthesized powder.[8] The images can reveal whether the particles are, for example, spherical, rod-like, or have other well-defined shapes, which can be influenced by the synthesis method.[7][10]

Relevance and Applications in Drug Development

While this compound itself does not have direct therapeutic applications, it is a critical precursor for the synthesis of neodymium oxide (Nd₂O₃) nanoparticles, which have shown significant promise in the biomedical field.[11][12] The thermal decomposition of the carbonate provides a route to obtaining the oxide with controlled particle size and morphology.

Lanthanide-based nanoparticles, including those of neodymium, are being extensively investigated for their potential in:

-

Bioimaging: The unique optical properties of lanthanide ions allow for their use as contrast agents in various imaging modalities.[11][13]

-

Drug Delivery: Neodymium oxide nanoparticles can be functionalized and loaded with therapeutic agents for targeted delivery to cancer cells.[14][15] The nanoparticles can enhance the permeability and retention of drugs in tumors.[15]

-

Therapeutics: Some studies suggest that neodymium-containing nanoparticles may have inherent cytotoxic effects on cancer cells.[16]

From Precursor to Application: A Conceptual Pathway

Caption: The pathway from this compound to its biomedical applications via neodymium oxide nanoparticles.

Safety and Handling

This compound is generally considered to be of low toxicity.[5] However, as with any fine powder, inhalation of dust should be avoided.[3] It may cause skin and eye irritation.[5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, gloves, and a lab coat.[3]

-

Ventilation: Handle in a well-ventilated area or in a fume hood to minimize dust inhalation.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3][17]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important inorganic compound that serves as a versatile precursor for the synthesis of advanced neodymium-based materials. A thorough understanding of its synthesis and characterization is paramount for researchers working in materials science and nanotechnology. Its role as a starting material for neodymium oxide nanoparticles highlights its indirect but significant contribution to the burgeoning field of nanomedicine, particularly in the development of novel diagnostic and therapeutic platforms.

References

- Google Patents. (n.d.). CN110510653B - Preparation method of neodymium oxide.

-

ResearchGate. (n.d.). Hydrothermal synthesis, composition and morphology of crystalline neodymium carbonate | Request PDF. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Neodymium(III) carbonate. Retrieved from [Link]

-

Cheng, C., Chen, F., Cheng, Y., & Lai, G. (2022). Hydrothermal synthesis of caterpillar-like one-dimensional NiCO3 nanosheet arrays and primary lithium battery application. Dalton Transactions, 51(17), 7045-7052. Retrieved from [Link]

-

Castoldi, L. (2020, November 13). PREPARATION METHODS – Co-precipitation method. YouTube. Retrieved from [Link]

-

Di Mauro, E., et al. (2019). New Insights in the Hydrothermal Synthesis of Rare-Earth Carbonates. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrothermal synthesis of precursors of neodymium oxide nanoparticles | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of amorphous neodymium carbonate and morphology control of neodymium carbonate in non-hydrothermal synthesis | Request PDF. Retrieved from [Link]

-

MDPI. (2026). Apatite Geochemical Signatures of REE Ore-Forming Processes in Carbonatite System: A Case Study of the Weishan REE Deposit, Luxi Terrane. Minerals, 16(1), 112. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal Decomposition Studies of Neodymium Praseodymium Oxalate Decahydrate Crystals. Retrieved from [Link]

-

NIH. (n.d.). Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Comprehensive Review on the Toxicology of Neodymium Oxide and Pharmaceutical Applications. Retrieved from [Link]

-

NIH. (n.d.). Nanoparticles for Cancer Therapy: Current Progress and Challenges. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Lanthanide Nanoparticles: From Design toward Bioimaging and Therapy. Retrieved from [Link]

-

Stanford Materials. (n.d.). This compound (CAS No. 38245-38-4) Supplier. Retrieved from [Link]

-

NIH. (2024). Quantitative study on hepatic genotoxicity of neodymium and its molecular mechanisms based on Benchmark Dose method. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Mineral Characterization Using Scanning Electron Microscopy (SEM): A Review of the Fundamentals, Advancements, and Research Directions. Minerals. Retrieved from [Link]

-

ResearchGate. (n.d.). Neodymium oxide nanostructures and their cytotoxic evaluation in human cancer cells. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

NIH. (n.d.). Exposure, metabolism, and toxicity of rare earths and related compounds. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Magnetic Nanoparticles and Drug Delivery Systems for Anti-Cancer Applications: A Review. Molecules. Retrieved from [Link]

-

MDPI. (n.d.). Simple Synthesis of NdFeO3 Nanoparticles By the Co-Precipitation Method Based on a Study of Thermal Behaviors of Fe (III) and Nd (III) Hydroxides. Materials. Retrieved from [Link]

-

NIH. (n.d.). The role of nanoparticles and nanomaterials in cancer diagnosis and treatment: a comprehensive review. PubMed Central. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Formation and energetics of amorphous rare earth (RE) carbonates in the RE2O3–CO2–H2O system. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). TGA/DSC 3+. Retrieved from [Link]

-

Bendola Publishing. (2023). Synthesis and Characterization of Nd2O3 Nanoparticles Using Urea as Precipitation Agent. Nanoscience & Nanotechnology Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization and Leaching of Neodymium Magnet Waste and Solvent Extraction of the Rare-Earth Elements Using TODGA. Retrieved from [Link]

-

PubMed. (2020). Lanthanide-Activated Nanoparticles: A Toolbox for Bioimaging, Therapeutics, and Neuromodulation. Accounts of Chemical Research. Retrieved from [Link]

-

PubMed. (1987). Cytotoxicity of the rare earth metals cerium, lanthanum, and neodymium in vitro: comparisons with cadmium in a pulmonary macrophage primary culture system. Environmental Research. Retrieved from [Link]

-

TEDx Talks. (2019, December 20). How UV Radiation and Nanotechnology Make Cancer Treatment Less Harmful | Sara Espinoza | TEDxMünster. YouTube. Retrieved from [Link]

-

ACS Omega. (2026). Preparation of NH2-POSS/SiO2 Composite and Investigation of the Thermal Decomposition Kinetics of Its Coating. ACS Omega. Retrieved from [Link]

-

Wikipedia. (2023, April 20). Neodymium compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Lanthanide-doped upconversion nanoparticles as nanoprobes for bioimaging. Biomaterials Science. Retrieved from [Link]

-

MDPI. (2018). Lanthanide-Doped Upconversion Nanocarriers for Drug and Gene Delivery. Nanomaterials. Retrieved from [Link]

Sources

- 1. Neodymium(III) carbonate - Wikipedia [en.wikipedia.org]

- 2. geo.web.ru [geo.web.ru]

- 3. prochemonline.com [prochemonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. New Insights in the Hydrothermal Synthesis of Rare-Earth Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lanthanide-Activated Nanoparticles: A Toolbox for Bioimaging, Therapeutics, and Neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of nanoparticles and nanomaterials in cancer diagnosis and treatment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Appearance and Color of Neodymium(III) Carbonate Powder

This guide provides an in-depth exploration of the physical characteristics, particularly the appearance and color, of Neodymium(III) carbonate (Nd₂(CO₃)₃). Aimed at researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical insights, offering a definitive resource on this fascinating rare earth compound.

Introduction to Neodymium(III) Carbonate

Neodymium(III) carbonate is an inorganic salt with the chemical formula Nd₂(CO₃)₃.[1][2] As a member of the lanthanide series, neodymium and its compounds exhibit unique optical properties that make them valuable in various high-technology applications.[3][4] Neodymium(III) carbonate serves as a crucial precursor for the synthesis of other neodymium compounds, including its oxide, and is utilized in glass manufacturing, laser technology, and as a dielectric material.[3][5][6][7] Its distinct coloration is not merely a superficial quality but a direct manifestation of the electronic structure of the neodymium ion.

The Intrinsic Color and Appearance of Neodymium(III) Carbonate

The visual appearance of Neodymium(III) carbonate powder is highly dependent on its hydration state. This is a critical distinction for any researcher working with this material.

-

Anhydrous Neodymium(III) Carbonate (Nd₂(CO₃)₃): The anhydrous form of this salt is a purple-red solid.[1][7]

-

Hydrated Neodymium(III) Carbonate (Nd₂(CO₃)₃·xH₂O): In its hydrated form, such as the octahydrate, the powder typically appears as a pink, light pink, lavender, or light purple solid.[1][2][8][9]

Both the anhydrous and hydrated forms are odorless, solid powders that are insoluble in water but will react with dilute acids to produce carbon dioxide gas.[3][9][10]

The Scientific Basis of Color in Lanthanides

The characteristic colors of neodymium compounds are a direct result of the electronic configuration of the trivalent neodymium ion (Nd³⁺). The color arises from electronic transitions within the partially filled 4f orbitals.[11][12]

-

f-f Transitions: When white light interacts with the Nd³⁺ ion, specific wavelengths of light are absorbed, promoting electrons from a ground state 4f orbital to a higher energy 4f orbital.[11]

-

Forbidden Transitions: These f-f transitions are technically "forbidden" by the Laporte selection rule, which makes them much weaker and results in narrower and sharper absorption bands compared to the d-d transitions seen in transition metal complexes.[11][13][14] This is why the colors of lanthanide compounds are often described as pale or delicate.[13][14]

-

Complementary Color: The color we perceive is the complementary color of the light that was absorbed.[11] For neodymium, strong absorption bands in the yellow and green regions of the visible spectrum lead to the transmission and reflection of light in the blue and red portions of the spectrum, resulting in its characteristic violet-to-pink hue.

The diagram below illustrates the fundamental principle of how the electronic structure of the Nd³⁺ ion leads to its observed color.

Caption: The origin of color in Neodymium(III) compounds.

Factors Influencing the Observed Appearance

While the electronic structure of the Nd³⁺ ion is the primary determinant of color, several factors can influence the final appearance of the powder.

-